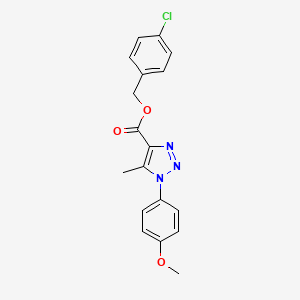

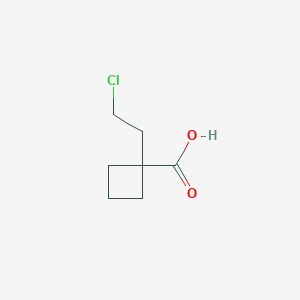

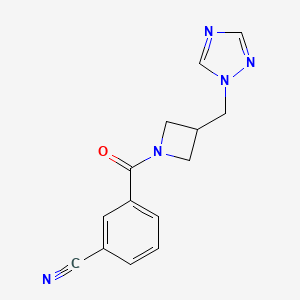

![molecular formula C22H19N5O4 B2435942 Methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate CAS No. 895010-86-3](/img/structure/B2435942.png)

Methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate” is a complex organic compound. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential as CDK2 inhibitors, which are of interest in cancer treatment .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of new pyrazolo[3,4-d]pyrimidine derivatives . The process typically involves the benzoylation of substituted phenols under low temperature conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve benzoylation and Fries rearrangement . Further details would require specific knowledge of the reaction conditions and precursors used.Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate and related compounds serve as versatile intermediates in the synthesis of a wide range of heterocyclic systems. These compounds are utilized for the preparation of various pyrimidine derivatives, which are important in the field of medicinal chemistry due to their potential biological activities. For instance, the reagent Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate has been used to prepare substituted fused pyrimidinones with significant yields, showcasing the chemical versatility of related methyl compounds in synthesizing complex heterocyclic systems (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These synthesized heterocyclic compounds have implications for further development in pharmaceuticals and agrochemicals, underscoring the importance of these methyl compounds in synthetic organic chemistry.

Biological Activities

The exploration of pyrazolo[3,4-d]pyrimidine derivatives synthesized from similar methyl compounds has led to the discovery of compounds with notable biological activities. These activities include potential antibacterial and insecticidal properties, as highlighted by research on pyrimidine-linked pyrazole heterocyclics. The compounds prepared showed promising insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, suggesting their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Antitumor and Anti-inflammatory Agents

Further studies have synthesized a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, investigating their cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis provided insights into the potential use of these compounds as antitumor and anti-inflammatory agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). This indicates the broader pharmacological applications of this compound derivatives in therapeutic drug development.

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazole and triazole derivatives, have been utilized in the development of several medicinal scaffolds that demonstrate anti-hiv, antitubercular, antiviral, antibacterial, and anticancer activities .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .

Biochemical Pathways

Related compounds have been shown to impact a variety of biochemical pathways, often leading to downstream effects such as the inhibition of certain enzymes or the modulation of signal transduction pathways .

Pharmacokinetics

The bioavailability of a compound is often influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Similar compounds have been shown to have a variety of effects at the molecular and cellular level, often leading to changes in cell function or viability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its target and how it is metabolized by the body .

Future Directions

Properties

IUPAC Name |

methyl 4-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4/c1-14-5-3-4-6-18(14)27-20-17(11-24-27)21(29)26(13-23-20)12-19(28)25-16-9-7-15(8-10-16)22(30)31-2/h3-11,13H,12H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCGHZGDAXHFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

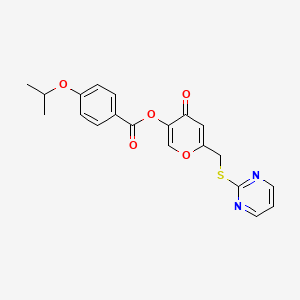

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2435862.png)

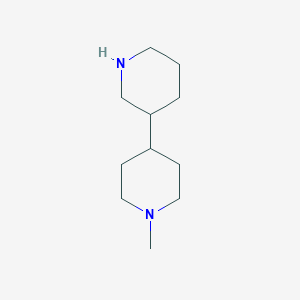

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2435863.png)

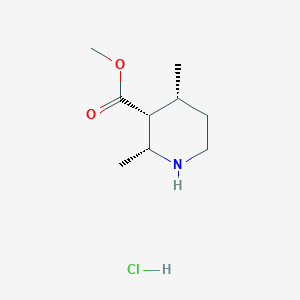

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2435866.png)

![[(3,4-Difluorophenyl)thio]acetic acid](/img/structure/B2435874.png)